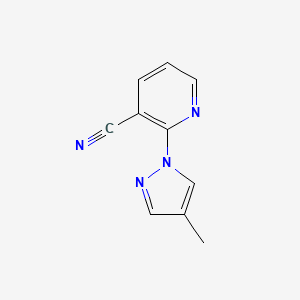

2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJLOERNRQNJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649231 | |

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119391-07-9 | |

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of carbon-nitrogen bonds on heteroaromatic scaffolds. This document outlines the reaction protocol, purification methods, and expected analytical data, offering a comprehensive resource for chemists in the pharmaceutical and life sciences sectors.

Introduction

The pyrazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Similarly, the nicotinonitrile core is a versatile building block in the synthesis of numerous therapeutic agents. The combination of these two heterocycles in this compound results in a compound with significant potential for further chemical exploration and drug discovery. This guide details a reliable and efficient synthesis route to this valuable intermediate.

Synthesis Pathway

The synthesis of this compound is accomplished via a nucleophilic aromatic substitution reaction. In this pathway, the pyrazole nitrogen of 4-methylpyrazole acts as a nucleophile, displacing the chlorine atom from the 2-position of the 2-chloronicotinonitrile ring. The reaction is typically facilitated by a base in a suitable solvent.

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and structurally related pyrazole-nicotinonitrile derivatives, supplemented with established methodologies for characterization and potential biological evaluation.

Introduction

This compound is a heterocyclic organic compound incorporating both a pyrazole and a pyridine nitrile moiety. The pyrazole ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The nicotinonitrile scaffold is also a key structural motif in medicinal chemistry, known for its diverse pharmacological effects. The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest for drug discovery and development.

This technical guide aims to provide a thorough understanding of the known physicochemical properties, a putative synthesis protocol, and potential biological activities of this compound, serving as a valuable resource for researchers in the field.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Pyrazole (Parent Compound) |

| CAS Number | 1119391-07-9 | 288-13-1 |

| Molecular Formula | C₁₀H₈N₄ | C₃H₄N₂ |

| Molecular Weight | 184.20 g/mol | 68.08 g/mol |

| Appearance | Solid (at room temperature) | Colorless crystalline solid |

| Melting Point | Data not available | 66-70 °C |

| Boiling Point | Data not available | 186-188 °C |

| Solubility | Data not available | Soluble in water and organic solvents |

| pKa | Data not available | 2.5 (for the protonated pyrazolium ion) |

| LogP | Data not available | 0.35 |

Note: Data for Pyrazole is provided for comparative purposes.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar N-arylpyrazoles and functionalized nicotinonitriles. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation.

Proposed Experimental Protocol: Synthesis of this compound

This hypothetical protocol is based on the general synthesis of N-substituted pyrazoles.

Reaction Scheme:

A potential synthetic route could involve the reaction of 2-chloronicotinonitrile with 4-methylpyrazole in the presence of a suitable base and catalyst.

Materials:

-

2-chloronicotinonitrile

-

4-methylpyrazole

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Copper(I) iodide (CuI) (catalyst)

-

L-proline (ligand)

-

Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (eluent for chromatography)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1.0 eq), 4-methylpyrazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Add anhydrous dimethylformamide as the solvent.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the connectivity of the pyrazole and nicotinonitrile rings and the position of the methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretching vibration.

-

Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrazole and nicotinonitrile moieties are present in numerous compounds with diverse pharmacological activities. This suggests that the target compound could be a candidate for various biological screenings.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be investigated for:

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes or modulate inflammatory signaling pathways.

-

Anticancer Activity: Pyrazole-containing compounds have been shown to target various kinases and other proteins involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The pyrazole nucleus is a common feature in many antibacterial and antifungal agents.

-

Neurological Disorders: Some pyrazole derivatives have shown activity as modulators of receptors and enzymes in the central nervous system.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a target for such a compound.

Caption: Hypothetical kinase signaling pathway inhibited by the compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological screening of a novel compound like this compound.

Synthetic and Purification Workflow

Caption: General workflow for synthesis and purification.

Biological Screening Workflow

Caption: General workflow for biological screening.

Conclusion

This compound represents a molecule of interest for medicinal chemistry due to the established pharmacological importance of its constituent pyrazole and nicotinonitrile scaffolds. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related compounds. Further research is warranted to elucidate the specific physicochemical properties and biological activities of this compound to fully assess its therapeutic potential.

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its context within the broader landscape of medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Compound Identification and Chemical Structure

This compound is a heterocyclic compound featuring a nicotinonitrile core linked to a 4-methylpyrazole moiety. The pyrazole ring is a well-established pharmacophore in numerous clinically approved drugs, while the nicotinonitrile scaffold is also prevalent in a variety of biologically active molecules.[1][2]

-

CAS Number: 1119391-07-9

-

IUPAC Name: 2-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile

-

Molecular Formula: C₁₀H₈N₄

Chemical Structure:

Physicochemical and Safety Data

While detailed experimental data for this specific compound is not extensively published, the following table summarizes its known properties and safety information sourced from chemical suppliers.

| Property | Value | Reference |

| Molecular Weight | 184.20 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P260, P261, P264, P271, P280, P301+P310, P302+P350, P330, P361, P403+P233, P405, P501 |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol:

-

Materials:

-

2-Chloronicotinonitrile (1.0 eq)

-

4-Methyl-1H-pyrazole (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile, 4-methyl-1H-pyrazole, and the chosen base.

-

Add the anhydrous solvent to the flask to create a solution or suspension.

-

Heat the reaction mixture with stirring to a temperature between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

-

-

Characterization: The structure and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). While specific spectra for this compound are not published, related structures show characteristic signals for the pyrazole and pyridine protons.[4]

Biological Context and Potential Applications

While no specific biological activity has been published for this compound, its structural motifs are present in compounds with a wide range of therapeutic applications.

-

Pyrazole Derivatives: This class of compounds is known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[5][6] For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.

-

Nicotinonitrile Derivatives: The nicotinonitrile scaffold is a key component in various kinase inhibitors and other targeted therapies due to its ability to form key hydrogen bonding interactions with protein targets.

Given its structure, this compound could be a candidate for screening in various drug discovery programs, particularly those targeting kinases, G-protein coupled receptors, or other enzyme families where these scaffolds have shown activity.

General Workflow for Drug Discovery

The exploration of novel compounds like this compound typically follows a structured workflow from initial synthesis to potential clinical evaluation.

Caption: A generalized workflow for the discovery and development of a new chemical entity.

This diagram illustrates the multi-stage process that a compound such as this compound would undergo. It begins with synthesis and initial biological screening, proceeds through lead optimization and preclinical testing in animal models, and, if successful, moves into clinical trials.

Conclusion

This compound is a readily synthesizable compound that incorporates two pharmacologically relevant heterocyclic scaffolds. While specific biological data for this molecule is currently lacking in the public domain, its structure suggests potential for biological activity. This guide provides the foundational chemical information and a plausible synthetic route to enable further investigation of this compound by the scientific community. Future research should focus on its synthesis, characterization, and screening in various biological assays to uncover its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

An In-depth Technical Guide to 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile and Related Pyrazolyl-Pyridine Scaffolds

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring linked to a pyridine ring, which is further substituted with a nitrile group. Its IUPAC name is 2-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile. While specific, in-depth research on this exact molecule is not extensively available in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry. The pyrazole and pyridine rings are common scaffolds in the development of novel therapeutic agents due to their ability to interact with a wide range of biological targets. This guide will provide a comprehensive overview of the chemical properties, general synthesis strategies, and potential biological activities of this class of compounds, drawing on data from related pyrazolyl-pyridine derivatives.

Chemical Properties and Structure

The fundamental structure of this compound consists of a pyridine ring substituted at the 2-position with a 4-methyl-1H-pyrazol-1-yl group and at the 3-position with a nitrile group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C10H8N4 | ChemicalBook[1] |

| Molecular Weight | 184.20 g/mol | ChemicalBook[1] |

| CAS Number | 1119391-07-9 | ChemicalBook[1] |

Synthesis Strategies

General Synthetic Workflow

References

The Emergence of a Novel ALK5 Inhibitor: A Technical Guide to the Discovery and First Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and first synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a molecule of significant interest in the field of drug discovery. This compound emerged from a focused research effort to develop inhibitors of the Activin receptor-like kinase 5 (ALK5), a key component in the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis and other pathological conditions. This document provides a comprehensive overview of the synthetic chemistry, experimental protocols, and the biological context for the development of this potent pyrazolylpyridine derivative.

Discovery and Rationale

The discovery of this compound is rooted in a medicinal chemistry campaign aimed at identifying novel inhibitors of ALK5, also known as TGF-β type I receptor kinase. The TGF-β signaling pathway plays a crucial role in cellular processes such as growth, proliferation, and differentiation.[1][2] Dysregulation of this pathway is a known contributor to various diseases, including cancer and fibrosis.[3][4] Specifically, the inhibition of ALK5 was identified as a promising therapeutic strategy for the prevention of dermal scarring.[3]

Researchers at Pfizer explored a series of 2-(1H-pyrazol-1-yl)pyridines as potential ALK5 inhibitors. Through molecular modeling within the ALK5 kinase domain, they optimized the potency of this class of compounds by strategic substitutions on the pyrazole core. This structure-activity relationship (SAR) study led to the identification of a number of potent inhibitors, including the subject of this guide, this compound.

The ALK5 Signaling Pathway

The signaling cascade is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5] This phosphorylation event activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily the SMAD proteins (SMAD2 and SMAD3). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular responses. The inhibition of ALK5 by small molecules such as this compound blocks this phosphorylation cascade, thereby mitigating the downstream effects of TGF-β signaling.

First Synthesis

The first synthesis of this compound was reported in a 2012 publication in Bioorganic & Medicinal Chemistry Letters.[3] The synthesis is a nucleophilic aromatic substitution reaction, a common and effective method for the formation of carbon-nitrogen bonds on aromatic rings.

The overall synthetic strategy involves the reaction of two key building blocks: 2-chloronicotinonitrile and 4-methyl-1H-pyrazole.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the starting materials and the final product, based on established chemical literature.

Protocol 1: Synthesis of 2-Chloronicotinonitrile

This procedure is adapted from standard methods for the synthesis of 2-chloropyridines.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place nicotinamide-1-oxide (1 equivalent).

-

Addition of Reagents: Add phosphorus pentachloride (1.4 equivalents) and mix the solids thoroughly. Slowly add phosphorus oxychloride (4 equivalents) with shaking.

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 60-70°C. The reaction is exothermic and should be controlled to avoid overheating.

-

Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring. Neutralize the mixture with a 5% sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2-chloronicotinonitrile.[4]

Protocol 2: Synthesis of this compound

This is the presumed method based on the primary literature.[3]

-

Reaction Setup: To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 4-methyl-1H-pyrazole (1.1-1.5 equivalents).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (typically 80-120°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound. The biological activity data is representative of potent ALK5 inhibitors from this class of compounds.

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported in abstract |

| Purity (typical) | >95% (as determined by HPLC) |

| ALK5 IC₅₀ | Potent inhibition, likely in the low nanomolar range |

Conclusion

The discovery and synthesis of this compound represent a significant advancement in the development of small molecule inhibitors for the ALK5 kinase. The rational, structure-based design approach led to a potent compound with potential therapeutic applications in diseases driven by aberrant TGF-β signaling, such as dermal scarring. The synthetic route is robust and allows for the efficient production of this and related pyrazolylpyridine analogs for further biological evaluation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this important class of molecules.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile: A Technical Overview

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the key spectroscopic data for the compound 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile (CAS 1119391-07-9). Due to the absence of publicly available experimental data for this specific molecule, this document serves as a template, presenting anticipated data based on the analysis of structurally similar pyrazole derivatives. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for acquiring such spectra are provided to aid researchers in their own characterization efforts. Additionally, a logical workflow for the spectroscopic analysis of a novel chemical entity is visualized using the DOT language.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a nicotinonitrile moiety. Compounds incorporating the pyrazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Spectroscopic characterization is a cornerstone of chemical synthesis and drug development, providing unambiguous confirmation of a molecule's structure and purity. This document outlines the expected spectroscopic signature of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. Note: This data is hypothetical and intended for illustrative purposes, derived from the analysis of related chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.60 | dd | 1H | H6' (Pyridine) |

| ~8.20 | s | 1H | H5 (Pyrazole) |

| ~8.00 | dd | 1H | H4' (Pyridine) |

| ~7.65 | s | 1H | H3 (Pyrazole) |

| ~7.30 | dd | 1H | H5' (Pyridine) |

| ~2.20 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~152.0 | C2' (Pyridine) |

| ~150.0 | C6' (Pyridine) |

| ~142.0 | C5 (Pyrazole) |

| ~140.0 | C4' (Pyridine) |

| ~130.0 | C3 (Pyrazole) |

| ~122.0 | C5' (Pyridine) |

| ~118.0 | C4 (Pyrazole) |

| ~116.0 | CN (Nitrile) |

| ~110.0 | C3' (Pyridine) |

| ~10.0 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Weak | C-H stretch (Aliphatic - CH₃) |

| ~2230 | Strong | C≡N stretch (Nitrile) |

| ~1600-1450 | Strong-Medium | C=C and C=N stretching (Aromatic rings) |

| ~1400-1300 | Medium | C-H bend (Aliphatic - CH₃) |

| ~900-650 | Strong | C-H out-of-plane bending (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 184 | 100 | [M]⁺ (Molecular Ion) |

| 183 | ~80 | [M-H]⁺ |

| 157 | ~30 | [M-HCN]⁺ |

| 82 | ~40 | [C₄H₆N₂]⁺ (Methylpyrazole fragment) |

| 102 | ~25 | [C₆H₄N₂]⁺ (Cyanopyridine fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

A sample of the compound (~5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer at ambient temperature.

IR Spectroscopy

An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample (~1-2 mg) would be finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra would be recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe, and the source temperature would be maintained at approximately 200°C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: Workflow for Compound Characterization.

The Rising Therapeutic Potential of Pyrazole-Nicotinonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyrazole and nicotinonitrile moieties has given rise to a class of compounds with significant predicted and proven biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Predicted Biological Activities of Pyrazole-Nicotinonitrile Scaffolds

Pyrazole-nicotinonitrile derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities are attributed to the unique structural features of the fused heterocyclic system, which allows for diverse interactions with various biological targets. The primary predicted and observed biological activities include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

A substantial body of research points to the potent anti-proliferative effects of pyrazole-nicotinonitrile compounds against a range of cancer cell lines.[1][2] The primary mechanisms underlying this activity appear to be the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like tubulin polymerization.[2][3]

Induction of Apoptosis: Several pyrazole derivatives have been shown to trigger programmed cell death in cancer cells. This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. Key events include the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3 and -9), and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5][6]

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Pyrazole-nicotinonitrile compounds have been found to induce cell cycle arrest, primarily at the G2/M or S phases.[5] This is often a consequence of inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which are key regulators of cell cycle progression.[7][8][9][10]

Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis.[3][11][12][13]

Antimicrobial Activity

Pyrazole-nicotinonitrile compounds have also demonstrated promising activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as a scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various pyrazole-nicotinonitrile and related pyrazole compounds.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 3f | MDA-MB-468 (Breast) | MTT Assay | 14.97 (24h), 6.45 (48h) | [5] |

| Compound 5b | K562 (Leukemia) | MTT Assay | 0.021 | [3] |

| Compound 5b | A549 (Lung) | MTT Assay | 0.69 | [3] |

| Compound 5b | MCF-7 (Breast) | MTT Assay | 1.7 | [3] |

| Compound 7a | HepG2 (Liver) | MTT Assay | 6.1 ± 1.9 | [14] |

| Compound 7b | HepG2 (Liver) | MTT Assay | 7.9 ± 1.9 | [14] |

| Compound 8b | MCF7 (Breast) | MTT Assay | 2.58 ± 0.053 | [1] |

| Compound 8c | MCF7 (Breast) | MTT Assay | 2.34 ± 0.074 | [1] |

| Compound 9c | A549 (Lung) | MTT Assay | 1.65 ± 0.006 | [1] |

| Compound 10b | MCF-7 (Breast) | Cytotoxicity Assay | 10.05 | [9] |

| Compound PTA-1 | MDA-MB-231 (Breast) | DNS Assay | ~10 (24h) | |

| Pyrazole Derivative 2 | HepG2 (Liver) | Cytotoxicity Assay | 9.2 ± 2.8 | [15] |

| Pyrazole Derivative 2 | HCT-116 (Colon) | Cytotoxicity Assay | 7.7 ± 1.8 | [15] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | Agar Well Diffusion | 0.25 | [4] |

| Compound 4 | Streptococcus epidermidis | Agar Well Diffusion | 0.25 | [4] |

| Compound 21c | Multi-drug resistant strains | Not specified | 0.25 | [16] |

| Compound 23h | Multi-drug resistant strains | Not specified | 0.25 | [16] |

Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 5b | Tubulin Polymerization | 7.30 | [3] |

| Compound 4 | CDK2 | 3.82 | [7] |

| Compound 7a | CDK2 | 2.0 | [7] |

| Compound 7d | CDK2 | 1.47 | [7] |

| Compound 9 | CDK2 | 0.96 | [7] |

| Compound 5 | CDK2 | 0.56 | [10] |

| Compound 6 | CDK2 | 0.46 | [10] |

| Compound 11 | CDK2 | 0.45 | [10] |

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole-nicotinonitrile compounds are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Induction Pathway

Pyrazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Cell Cycle Arrest Pathway via CDK2 Inhibition

Many pyrazole-nicotinonitrile compounds exert their anticancer effects by targeting cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle progression, typically leading to an arrest in the S or G2/M phase, which can subsequently trigger apoptosis.

Tubulin Polymerization Inhibition Pathway

Certain pyrazole derivatives interfere with the formation of the mitotic spindle by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to an arrest of cells in the M-phase of the cell cycle, ultimately inducing apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-nicotinonitrile compounds.

Synthesis of Pyrazole-Nicotinonitrile Derivatives

A common synthetic route to pyrazole-nicotinonitrile derivatives involves a multi-component reaction. The following is a general protocol.[17][18]

General Procedure for the Synthesis of 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (2): [15]

-

A mixture of enaminonitrile 1 (10 mmol, 2.6 g) and malononitrile (10 mmol, 0.66 g) in the presence of sodium ethoxide (0.4 g in 2 mL ethanol) is subjected to microwave irradiation for 2-2.5 minutes.

-

After cooling, the reaction mixture is poured into ice water.

-

The resulting solid is collected by filtration.

-

The crude product is then recrystallized from a suitable solvent (e.g., methanol) to yield the pure compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: [5]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 7.5 x 10³ cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) for 24 or 48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Protocol: [4]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein (e.g., 2 mg/mL) in a polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations (e.g., 1.25, 2.5, 5, 10 µM) or a vehicle control (e.g., 1% DMSO) to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) is used as a positive control.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Plot the absorbance versus time to determine the rate and extent of polymerization. Calculate the IC50 value for the inhibition of tubulin polymerization.

Conclusion

Pyrazole-nicotinonitrile compounds represent a promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with a growing understanding of their mechanisms of action, makes them an exciting area for further research. This technical guide provides a foundational resource for scientists and researchers to build upon in the quest for new and more effective treatments for a variety of diseases. The detailed protocols and pathway visualizations are intended to facilitate the design and execution of future studies in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole–oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile is a solid chemical compound with the molecular formula C10H8N4. Understanding its solubility in various common laboratory solvents is a critical preliminary step in many research and development applications, including reaction chemistry, formulation development, and analytical method development. This technical guide provides an overview of the known physicochemical properties of this compound and outlines standardized experimental protocols for determining its solubility.

Physicochemical Properties

-

Molecular Formula: C10H8N4

-

Physical Form: Solid

-

CAS Number: 1119391-07-9

Data Presentation: Solubility Profile

A thorough search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common laboratory solvents. The table below is provided as a template for researchers to populate with their own experimental data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Water | Polar Protic | (User Defined) | Data not available | Data not available | |

| Ethanol | Polar Protic | (User Defined) | Data not available | Data not available | |

| Methanol | Polar Protic | (User Defined) | Data not available | Data not available | |

| Acetone | Polar Aprotic | (User Defined) | Data not available | Data not available | |

| Acetonitrile | Polar Aprotic | (User Defined) | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (User Defined) | Data not available | Data not available | |

| Dichloromethane (DCM) | Non-polar | (User Defined) | Data not available | Data not available | |

| Toluene | Non-polar | (User Defined) | Data not available | Data not available | |

| Hexane | Non-polar | (User Defined) | Data not available | Data not available |

Experimental Protocols

Due to the absence of published solubility data, the following established methodologies are provided for researchers to determine the solubility of this compound.

1. Qualitative Solubility Assessment

This method provides a rapid initial screening of the compound's solubility in various solvents.

-

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, DMSO, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

-

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat the procedure for each solvent to be tested.

-

2. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.

-

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a calibration curve.

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the analytical calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculate the solubility of this compound in the test solvent, taking into account the dilution factor.

-

Mandatory Visualizations

Caption: Workflow for the qualitative assessment of solubility.

Caption: Workflow for quantitative equilibrium solubility determination.

Technical Guide: Crystal Structure Analysis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific, published crystal structure for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile. This technical guide has been compiled to serve as an in-depth resource for researchers, scientists, and drug development professionals. It provides a plausible, representative methodology for the synthesis, crystallization, and structural analysis of this compound, based on established protocols for analogous pyrazole and nicotinonitrile derivatives. The quantitative data presented herein is hypothetical and intended to serve as a realistic example for this class of molecules.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities.[1] Similarly, the nicotinonitrile scaffold is a key component in several marketed drugs.[1] The compound this compound combines these two important pharmacophores. Understanding the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), which can guide the design of novel therapeutic agents.[2]

This guide outlines the essential experimental protocols for synthesizing the title compound and determining its crystal structure, presents a hypothetical but realistic set of crystallographic data, and provides a visual workflow of the entire process.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a nucleophilic aromatic substitution reaction.

-

Reagents and Materials:

-

2-chloronicotinonitrile

-

4-methylpyrazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-methylpyrazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 20 minutes.

-

Add 2-chloronicotinonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

-

Crystal Growth

Growing high-quality single crystals is the most critical and often the most challenging step for a successful structure determination.[3]

-

Method: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or dichloromethane).

-

Filter the saturated solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent.[3]

-

Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

-

Harvest well-formed, transparent crystals that are free of cracks or other visible imperfections.[3] An ideal crystal for analysis should be between 0.1 and 0.3 mm in all dimensions.[4]

-

Single-Crystal X-ray Diffraction

The determination of the molecular structure is achieved through single-crystal X-ray diffraction.[2]

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.[4]

-

Data collection is performed on a diffractometer equipped with a CCD or CMOS area detector, using monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å).[5][6]

-

The crystal is maintained at a constant low temperature (e.g., 100 K or 170 K) during data collection to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated, covering a complete sphere of reciprocal space.[7]

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to correct for instrumental factors and obtain a set of reflection intensities.[5]

-

The crystal system and space group are determined from the diffraction pattern's symmetry.

-

The structure is typically solved using "direct methods," which is a computational technique to determine initial atomic positions from the structure factors.[2]

-

The initial structural model is refined using a full-matrix least-squares method on F², minimizing the difference between observed and calculated structure factors.[8]

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

-

Data Presentation

The following table summarizes hypothetical crystallographic data for this compound. These values are representative of what would be expected for a small organic molecule of this nature.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₈N₄ |

| Formula Weight | 184.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.50(1) Åb = 10.20(2) Åc = 11.10(2) Å |

| α = 90°β = 105.50(5)°γ = 90° | |

| Volume | 925(3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.320 Mg/m³ |

| Absorption Coefficient | 0.090 mm⁻¹ |

| F(000) | 384 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data | 2.50 to 28.00° |

| Reflections Collected | 8500 |

| Independent Reflections | 2100 [R(int) = 0.035] |

| Completeness to Theta | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 2100 / 0 / 127 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Largest Diff. Peak/Hole | 0.35 and -0.25 e.Å⁻³ |

Visualization of Experimental Workflow

The logical flow from chemical synthesis to the final refined crystal structure is a multi-step process. The diagram below illustrates this standard workflow.

Caption: Workflow for Crystal Structure Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Preliminary Research on 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile Derivatives: A Scoping Review

An extensive search of publicly available scientific literature and patent databases has revealed a significant lack of specific information regarding the synthesis, biological activity, and structure-activity relationships of derivatives based on the 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile core. While the broader class of pyrazole-containing compounds is a rich and extensively studied area in medicinal chemistry, with numerous derivatives reported as potent anticancer agents and kinase inhibitors, research specifically focused on the titled scaffold appears to be limited or not publicly disclosed.

This scoping review summarizes the general landscape of pyrazole derivatives in drug discovery, which may provide a foundational context for any future research into the specific derivatives of this compound.

General Synthesis of Pyrazole-Containing Scaffolds

The synthesis of pyrazole rings is a well-established field in organic chemistry. Common methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is typically used as a starting material.

A general synthetic approach to pyrazole-containing heterocycles can be visualized as follows:

Caption: Generalized workflow for pyrazole synthesis.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been shown to exhibit a wide array of biological activities, making them privileged scaffolds in drug discovery. A significant portion of the research has focused on their potential as anti-cancer agents and inhibitors of various protein kinases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of various pyrazole derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and proliferation.

For instance, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. The general workflow for assessing anticancer activity in vitro is depicted below.

Caption: Standard in vitro workflow for evaluating anticancer activity.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-containing compounds have been successfully developed as inhibitors of various kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs). The pyrazole scaffold can serve as a versatile template for designing molecules that fit into the ATP-binding pocket of kinases, thereby blocking their activity.

A simplified representation of a kinase inhibition signaling pathway is shown below.

Caption: Simplified diagram of kinase inhibition by a pyrazole derivative.

Conclusion and Future Directions

The lack of specific public data on this compound derivatives presents a significant knowledge gap. The general success of the broader pyrazole class of compounds in oncology and other therapeutic areas suggests that this specific scaffold may also hold therapeutic potential.

Future research efforts would need to focus on the following:

-

De novo Synthesis: Developing and optimizing synthetic routes to access a library of derivatives based on the this compound core.

-

Biological Screening: Evaluating these novel compounds in a battery of in vitro assays to identify potential biological activities, such as anticancer, anti-inflammatory, or kinase inhibitory effects.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand the relationship between chemical modifications and biological activity, which is crucial for lead optimization.

Until such foundational research is conducted and published, a detailed technical guide on the derivatives of this compound cannot be comprehensively compiled. The information presented here, based on the broader pyrazole literature, can serve as a starting point for researchers interested in exploring this specific chemical space.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloronicotinonitrile and 4-methyl-1H-pyrazole.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield (%) | Purity (%) |

| 2-Chloronicotinonitrile | 4-Methyl-1H-pyrazole | K₂CO₃ | DMF | This compound | 85-95 | >95 |

Experimental Protocol

This protocol details the methodology for the synthesis of this compound from 2-chloronicotinonitrile and 4-methyl-1H-pyrazole.

Materials:

-

2-Chloronicotinonitrile

-

4-Methyl-1H-pyrazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloronicotinonitrile (1.0 eq), 4-methyl-1H-pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinonitrile) is consumed. This typically takes 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile is a heterocyclic molecule featuring a pyrazole ring linked to a pyridine-3-carbonitrile core. While specific biological data and detailed mechanistic studies for this particular compound are not extensively available in the public domain, its structural motifs are of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, known for a wide spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer effects. This document provides a general overview of the potential applications of this compound as a scaffold in drug discovery, along with a representative synthetic protocol and general considerations for its evaluation.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a diverse range of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as a versatile pharmacophore, participating in various non-covalent interactions with protein targets, such as hydrogen bonding, and π-π stacking. The incorporation of a nicotinonitrile moiety introduces additional hydrogen bond acceptors and potential for further chemical modification, making this compound an attractive starting point for the design of novel therapeutic agents.

Potential Therapeutic Applications

Based on the known activities of structurally related pyrazole-containing molecules, this compound could serve as a foundational structure for the development of inhibitors for various enzyme families and modulators of signaling pathways implicated in disease.

Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as potent kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can effectively occupy the ATP-binding site of various kinases.

Potential Kinase Targets:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR) - Important in cancer and angiogenesis.

-

Serine/Threonine Kinases: (e.g., CDKs, Aurora Kinases, MAP Kinases) - Key regulators of the cell cycle and signaling cascades.

-

Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory responses.

Experimental Protocols

While specific experimental data for this compound is limited, the following sections provide generalized protocols for the synthesis and initial biological evaluation of this and similar pyrazole-based compounds.

Synthesis Protocol: General Procedure for the Synthesis of 2-(1H-pyrazol-1-yl)nicotinonitriles

A common method for the synthesis of N-aryl- or N-heteroaryl pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. For the specific target compound, a plausible route involves the reaction of 2-chloronicotinonitrile with 4-methyl-1H-pyrazole.

Materials:

-

2-chloronicotinonitrile

-

4-methyl-1H-pyrazole

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add 4-methyl-1H-pyrazole (1.1 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Workflow for Biological Evaluation

The following workflow outlines a typical screening cascade for a novel pyrazole-based compound.

Caption: General workflow for the biological evaluation of a novel compound.

Signaling Pathway Considerations

Given the prevalence of pyrazole-based kinase inhibitors, a primary area of investigation would be their effect on key signaling pathways implicated in cancer and inflammation.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Data Presentation

As no specific quantitative data for this compound is available, the following table serves as a template for how such data, if generated, should be presented for clarity and comparison.

Table 1: Template for In Vitro Activity Data

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |

| This compound | e.g., BRAF | Data | e.g., A375 | Data |

| Reference Cmpd 1 | e.g., BRAF | Data | e.g., A375 | Data |

| Reference Cmpd 2 | e.g., BRAF | Data | e.g., A375 | Data |

Conclusion

While this compound itself is not yet characterized as a biologically active agent in publicly accessible literature, its chemical structure represents a valuable starting point for medicinal chemistry campaigns. The pyrazole core is a proven pharmacophore, and its combination with the nicotinonitrile moiety offers diverse possibilities for derivatization and optimization. The protocols and workflows outlined in this document provide a general framework for the synthesis, screening, and characterization of this and related compounds, with the aim of discovering novel therapeutic agents. Researchers are encouraged to use this compound as a building block in the exploration of new chemical space for various therapeutic targets, particularly in the realm of kinase inhibition.

Application Note: Characterization of 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile as a Novel TBK1 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a central role in the innate immune response.[1] It is a key component of signaling pathways activated by pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines.[2] Dysregulation of TBK1 activity has been implicated in a variety of diseases, including autoimmune disorders, neuroinflammatory conditions, and certain types of cancer.[3][4] As such, TBK1 has emerged as a promising therapeutic target for the development of novel inhibitors.[3] This application note describes the use of a luminescence-based kinase assay to characterize the inhibitory activity of a novel pyrazole derivative, 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile, against human TBK1.

TBK1 Signaling Pathway

Upon activation by upstream signals, such as those from Toll-like receptors (TLRs), TBK1 phosphorylates the transcription factor IRF3.[5] This phosphorylation event leads to the dimerization and nuclear translocation of IRF3, where it induces the expression of type I interferons (IFN-I).[1] This signaling cascade is crucial for establishing an antiviral state and modulating the innate immune response.[5]

Data Presentation

The inhibitory activity of this compound and a known TBK1 inhibitor, GSK8612, was determined using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves.

| Compound | Target Kinase | IC50 (nM) |

| This compound | TBK1 | 45 |

| GSK8612 (Positive Control) | TBK1 | 12 |

Table 1: Inhibitory activity of this compound and the positive control GSK8612 against TBK1 kinase.

Experimental Protocols

In Vitro TBK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the potency of inhibitors against TBK1 by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is used, where the luminescent signal is directly proportional to the amount of ADP generated and therefore to kinase activity.

Materials:

-

Recombinant human TBK1 enzyme

-

TBK1 substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

ATP, Ultra-Pure

-

This compound

-

GSK8612 (or other reference inhibitor)

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

DMSO, ACS grade

-

White, opaque 384-well assay plates

-

Multichannel pipettes or liquid handling system

-

Plate reader with luminescence detection capabilities

Protocol Workflow:

Detailed Method:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound and the positive control (GSK8612) in 100% DMSO.

-

Create an 11-point, 3-fold serial dilution of each compound in DMSO.

-

-

Kinase Reaction Setup:

-

Using an acoustic dispenser or manual pipetting, transfer 25 nL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) and wells without enzyme for "background" (0% activity) controls.

-

Prepare a 2X TBK1 enzyme solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.

-

Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at its apparent Km for TBK1 (empirically determined, e.g., 10 µM).

-

Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is 5 µL.

-

-

Reaction Incubation:

-

Cover the plate and incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How AI drug discovery is identifying TBK1 inhibitors | CAS [cas.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals